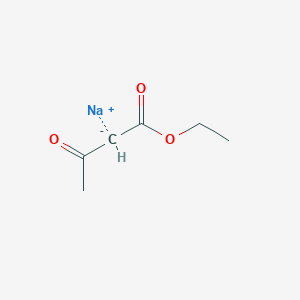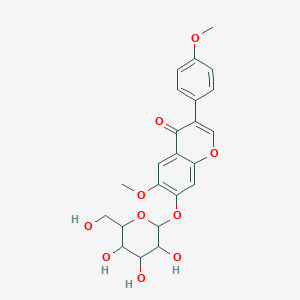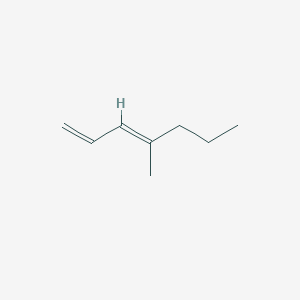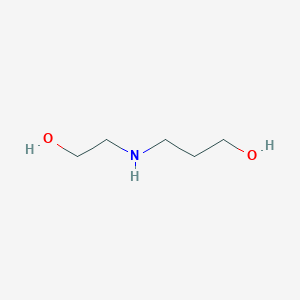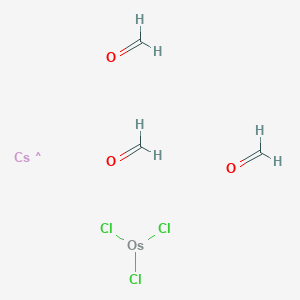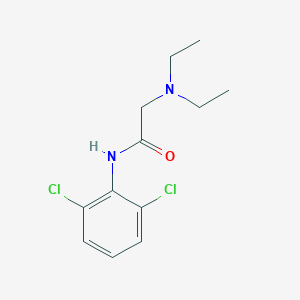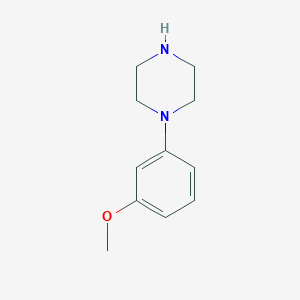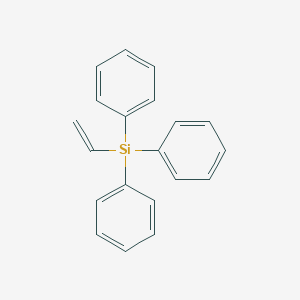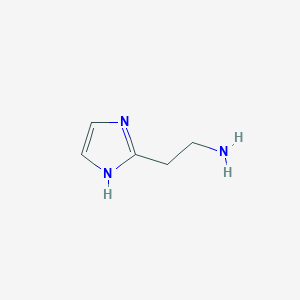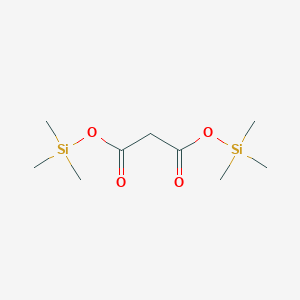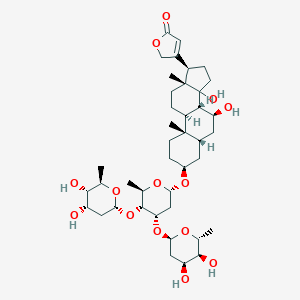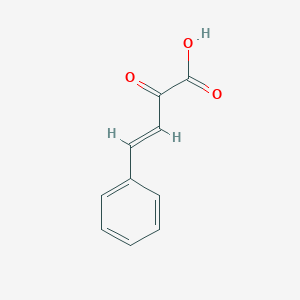
Octafonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octafonium chloride: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octafonium chloride typically involves the following steps:
Alkylation Reaction: The initial step involves the alkylation of N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.
Quaternization: The resulting intermediate is then subjected to quaternization by reacting with an alkylating agent such as methyl chloride or ethyl chloride. This step is typically performed in a polar solvent like acetonitrile or ethanol under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the quaternary ammonium group, potentially converting it to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at ambient or slightly elevated temperatures.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Tertiary amines.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
- Employed in the synthesis of other quaternary ammonium compounds.
Biology:
- Acts as an antimicrobial agent, effective against a broad spectrum of bacteria and fungi.
- Used in the formulation of disinfectants and antiseptics.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
- Studied for its role in enhancing the efficacy of certain pharmaceutical formulations.
Industry:
- Utilized as a surfactant in various industrial processes, including emulsification, detergency, and corrosion inhibition.
- Applied in the formulation of personal care products such as shampoos and conditioners.
Mechanism of Action
The mechanism of action of Octafonium chloride primarily involves its interaction with biological membranes. The compound’s quaternary ammonium group allows it to bind to the negatively charged components of microbial cell membranes, leading to disruption of membrane integrity and cell lysis. This antimicrobial action is further enhanced by the hydrophobic interactions between the compound’s alkyl chains and the lipid bilayer of the membrane.
Comparison with Similar Compounds
- N-Benzyl-N,N-dimethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium chloride
- N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium bromide
- N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium iodide
Comparison:
- Octafonium chloride is unique due to its specific chloride counterion, which influences its solubility and reactivity compared to its bromide and iodide counterparts.
- The presence of the benzyl group and the specific alkyl chain length (2,2,4-trimethylpentyl) contribute to its distinct physicochemical properties and biological activity.
- Compared to other quaternary ammonium compounds, it exhibits a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
IUPAC Name |
benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42NO.ClH/c1-7-28(8-2,22-25-12-10-9-11-13-25)18-19-29-26-16-14-24(15-17-26)21-27(5,6)20-23(3)4;/h9-17,23H,7-8,18-22H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHSDBWTZFWIGQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)CC(C)(C)CC(C)C)CC2=CC=CC=C2.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
